molecular formula C13H17NO4 B093847 Dipropyl isocinchomeronate CAS No. 136-45-8

Dipropyl isocinchomeronate

Cat. No. B093847
CAS RN: 136-45-8
M. Wt: 251.28 g/mol
InChI Key: IITCWRFYJWUUPC-UHFFFAOYSA-N
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Description

Dipropyl isocinchomeronate is a compound with the molecular formula C13H17NO4 . It appears as a solid and is also known as Repellent MGK 326 . It was initially registered by the USDA in 1957 as an insect repellent for livestock . It functions as an insect attractant, an insect repellent, and chemosterilant . It is still widely used as an insect repellent .


Molecular Structure Analysis

The molecular weight of Dipropyl isocinchomeronate is 251.28 g/mol . The IUPAC name for this compound is dipropyl pyridine-2,5-dicarboxylate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Physical And Chemical Properties Analysis

Dipropyl isocinchomeronate is a solid . It does not react rapidly with air or water . More specific physical and chemical properties like melting point, boiling point, and vapor pressure are not available .

Scientific Research Applications

Dipropyl isocinchomeronate (Also known as: MGK 326) is a substance used to repel flying and biting insect pests, often coformulated with DEET . It’s used against a variety of insects including mosquitoes, sandflies, midges, flies, fleas, ticks, head lice, gnats, mites, etc .

  • Summary of the Application : Dipropyl isocinchomeronate is used as an insect repellent. It’s often combined with DEET for enhanced effectiveness .
  • Results or Outcomes : The use of Dipropyl isocinchomeronate can effectively repel a variety of flying and biting insects, helping to prevent insect-borne diseases .
  • Veterinary Applications

    • Application Summary : Dipropyl isocinchomeronate was once used in veterinary applications .
    • Methods of Application : The substance was likely used in topical treatments or incorporated into feed or housing materials to repel insects .
    • Results : The use of this substance helped to protect livestock such as cattle and sheep from flying and biting insect pests .
  • Pesticide

    • Application Summary : Dipropyl isocinchomeronate has been used as a pesticide .
    • Methods of Application : The specific method of application can vary depending on the product formulation. It’s typically applied to crops or soil .
    • Results : The use of Dipropyl isocinchomeronate can effectively repel a variety of insects, helping to protect crops .
  • Veterinary Applications

    • Application Summary : Dipropyl isocinchomeronate was once used in veterinary applications .
    • Methods of Application : The substance was likely used in topical treatments or incorporated into feed or housing materials to repel insects .
    • Results : The use of this substance helped to protect livestock such as cattle and sheep from flying and biting insect pests .
  • Pesticide

    • Application Summary : Dipropyl isocinchomeronate has been used as a pesticide .
    • Methods of Application : The specific method of application can vary depending on the product formulation. It’s typically applied to crops or soil .
    • Results : The use of Dipropyl isocinchomeronate can effectively repel a variety of insects, helping to protect crops .

Safety And Hazards

Dipropyl isocinchomeronate is very toxic to aquatic life . Contact may cause burns to skin and eyes . Inhalation of material may be harmful . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or asphyxiation .

properties

IUPAC Name

dipropyl pyridine-2,5-dicarboxylate
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InChI

InChI=1S/C13H17NO4/c1-3-7-17-12(15)10-5-6-11(14-9-10)13(16)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
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InChI Key

IITCWRFYJWUUPC-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C1=CN=C(C=C1)C(=O)OCCC
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Molecular Formula

C13H17NO4
Record name DIPROPYL ISOCINCHOMERONATE
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DSSTOX Substance ID

DTXSID8032544
Record name Dipropyl 2,5-pyridinedicarboxylate
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Molecular Weight

251.28 g/mol
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Physical Description

Dipropyl isocinchomeronate appears as a solid., Amber liquid; [Reference #1]
Record name DIPROPYL ISOCINCHOMERONATE
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Record name Di-n-propyl isocinchomeronate
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Boiling Point

BP: 150 °C at 1 mm Hg
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Flash Point

93.4 °C (200.1 °F) - closed cup
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Solubility

Practically insoluble in water, Soluble in petroleum distillates such as kerosene, toluene, xylene, methanol, ethanol, and isopropanol, Miscible with ethanol, kerosene, methanol, isopropanol
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Density

1.082 at 20 °C (technical product: 1.106-1.13 at 20 °C)
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Vapor Pressure

0.000548 [mmHg]
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Product Name

Dipropyl isocinchomeronate

Color/Form

Amber liquid

CAS RN

136-45-8
Record name DIPROPYL ISOCINCHOMERONATE
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Melting Point

Liquid at room temperature
Record name Dipropyl isocinchomeronate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
SC Slahck - Journal of AOAC International, 1994 - academic.oup.com
Associate Referee topics decreased for the fourth year. These topics were being carried when no work was scheduled to be performed. A need exists for greater active participation in …
Number of citations: 0 academic.oup.com
MM Campbell - Pesticide Science, 1983 - Wiley Online Library
… Of the repellents tested, dipropyl isocinchomeronate was the most effective against M. dornestica. The repellent effect of mixtures of the compounds was tested against M. …
Number of citations: 22 onlinelibrary.wiley.com
DC Coomber, DJ Tucker, AM Bond - Analyst, 1997 - pubs.rsc.org
… The compound is known by the common names MGK 326 (to be used throughout this paper), MGK Repellent 326 and dipropyl isocinchomeronate. MGK 326 is a common constituent of …
Number of citations: 3 pubs.rsc.org
LR Goldman - Environmental health perspectives, 1998 - ehp.niehs.nih.gov
Although we know that certain types of childhood cancers are increasing, we do not know why. With few exceptions, we know little about the role of environmental carcinogens in …
Number of citations: 78 ehp.niehs.nih.gov
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
Heterocyclic compounds occupy nearly the first place among the other classes of organic compounds with respect to variety of biological activity. Within the ranks of the heterocyclic …
Number of citations: 0 link.springer.com
KJ Campbell, GS Baxter, PJ Murray… - Wildlife …, 2005 - CSIRO Publishing
… Any blood is washed from the animal and the wound is sprayed with antiseptic (dipropyl isocinchomeronate) containing a fly repellent (eg Triclovet, Parnell Laboratories, Australia) to …
Number of citations: 42 www.publish.csiro.au
A Brown - … Cooperative Extension http://www. entmclasses. umd …, 2009 - academia.edu
Background Many people have concerns about whether pesticides are oncogenic or carcinogenic. This publication defines the terms used in classifying carcinogens, explains …
Number of citations: 3 www.academia.edu
HC Gugnani, HS Randhawa - Archives of Microbiology & …, 2020 - fortuneonline.org
Laboratory-acquired infections (LAIs) are defined as infections acquired through laboratory or laboratory-related activities. Whether the infected host remains asymptomatic or becomes …
Number of citations: 6 fortuneonline.org
KT Sim, M Hwang, M Kwon, J Kim - International Journal of Plant …, 2020 - fortuneonline.org
Household exposure to insect repellents including hazardous ingredients may play a role in the health risk of users caused by the use of ingredients. A market searching was conducted …
Number of citations: 2 fortuneonline.org
D Fungicides - academic.oup.com
… Dipropyl Isocinchomeronate (MGK Repellant 326) Dave Carlson, …
Number of citations: 0 academic.oup.com

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